

2-Chloro-4-(trifluoromethyl)quinoline CAS number 2806-29-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-4-(trifluoromethyl)quinoline
Cat. No.:	B1351144

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-(trifluoromethyl)quinoline** (CAS: 2806-29-3)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **2-Chloro-4-(trifluoromethyl)quinoline**, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis, chemical reactivity, and applications in drug discovery, supported by experimental protocols and graphical representations of key processes.

Physicochemical and Safety Data

2-Chloro-4-(trifluoromethyl)quinoline is a solid organic compound widely used as a synthetic intermediate.^[1] Its core properties and safety information are summarized below.

Table 1: Physicochemical Properties

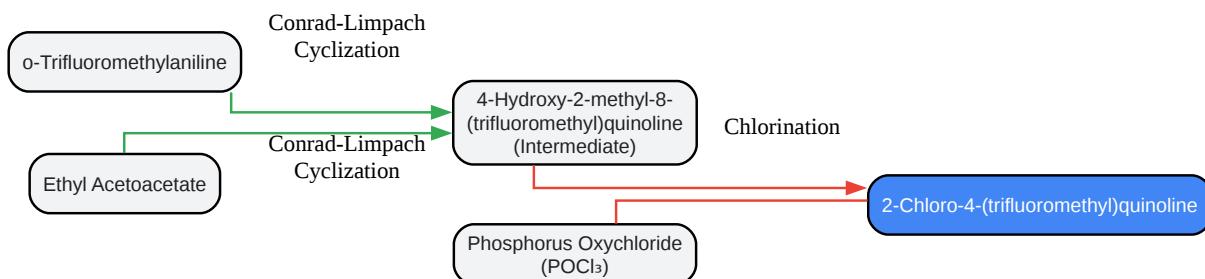

Property	Value	Reference
CAS Number	2806-29-3	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[1] [2] [3] [4]
Molecular Weight	231.60 g/mol	[1] [2] [5]
Appearance	Solid	[1] [5]
Melting Point	39-42 °C	[1] [5]
IUPAC Name	2-chloro-4-(trifluoromethyl)quinoline	[2]
InChI Key	FNDXRWXUIYHEDU-UHFFFAOYSA-N	[1] [2]
SMILES	C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F	[2]

Table 2: GHS Safety and Hazard Information

Category	Information	Reference
Pictogram	GHS06 (Skull and Crossbones)	[1] [5]
Signal Word	Danger	[1] [5]
Hazard Statements	H301: Toxic if swallowed. H319: Causes serious eye irritation.	[1] [2] [5]
Precautionary Statements	P264, P270, P280, P301+P316, P305+P351+P338, P337+P313, P405, P501	[2]
Hazard Class	Acute Toxicity 3 (Oral), Eye Irritation 2	[1] [2]

Synthesis Pathway and Experimental Protocol

The synthesis of **2-Chloro-4-(trifluoromethyl)quinoline** is commonly achieved through a multi-step process starting from an appropriate aniline derivative, proceeding via a Conrad-Limpach reaction to form a 4-hydroxyquinoline intermediate, which is subsequently chlorinated. [6][7]

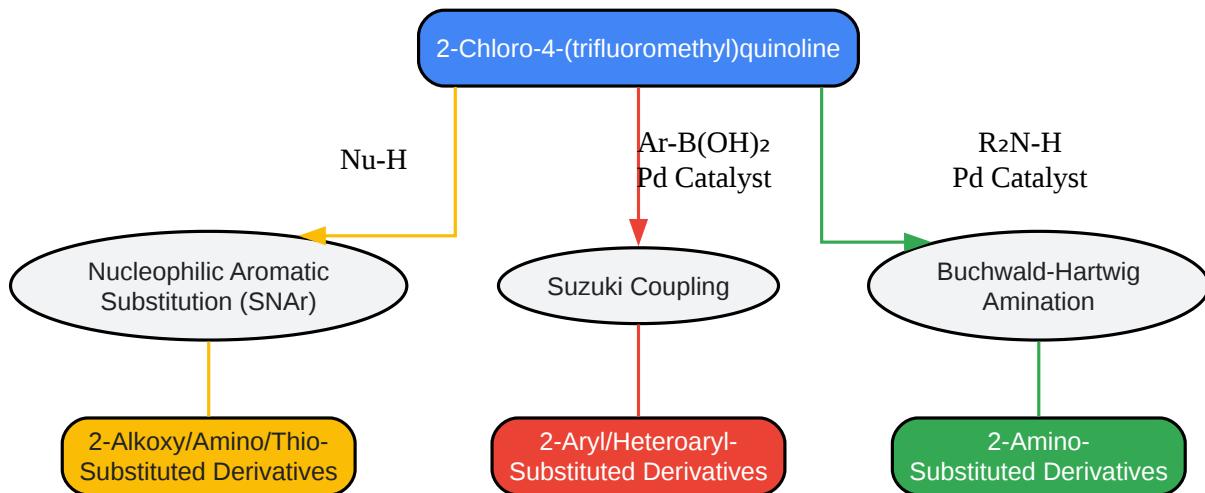
[Click to download full resolution via product page](#)

Caption: General synthetic route for **2-Chloro-4-(trifluoromethyl)quinoline**.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline

- Condense o-trifluoromethylaniline with an equimolar amount of ethyl ethoxymethylenemalonate.[7]
- Heat the mixture to initiate the condensation reaction, typically at temperatures above 100 °C, to form the anilinomethylene-malonate intermediate.[7]
- Induce thermal cyclization of the intermediate by heating at a higher temperature (e.g., in a high-boiling solvent like diphenyl ether) to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]

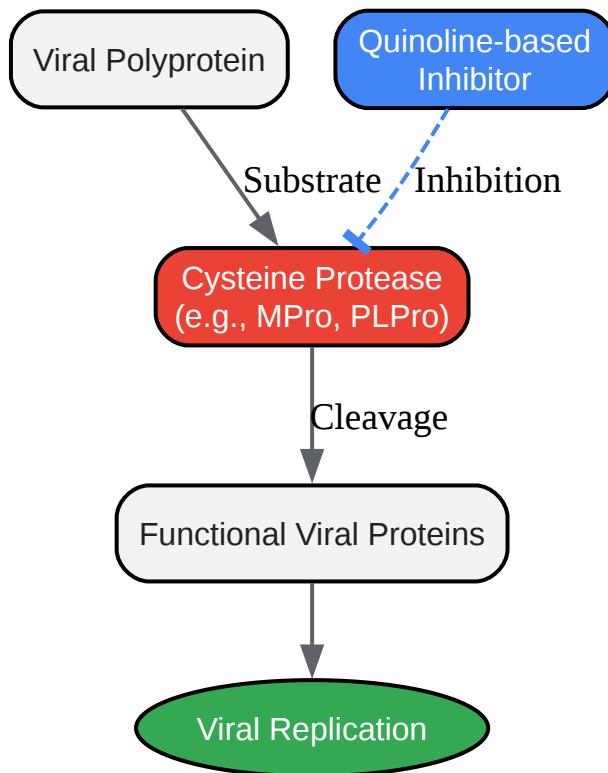

- Saponify the resulting ester using a base (e.g., NaOH) followed by acidification to produce 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]
- Decarboxylate the carboxylic acid by heating to yield the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate.

Step 2: Chlorination to **2-Chloro-4-(trifluoromethyl)quinoline**

- In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl_3).[6]
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Carefully cool the reaction mixture to room temperature.
- Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl_3 .
- Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
- Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure **2-Chloro-4-(trifluoromethyl)quinoline**.[7]

Chemical Reactivity and Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[8][9][10] The trifluoromethyl group often enhances metabolic stability and binding affinity. The chlorine atom at the C2 position of **2-Chloro-4-(trifluoromethyl)quinoline** is a versatile synthetic handle, functioning as a good leaving group for nucleophilic aromatic substitution (SNAr) and as a reactive site for transition metal-catalyzed cross-coupling reactions.



[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **2-Chloro-4-(trifluoromethyl)quinoline**.

Application in Drug Discovery: Cysteine Protease Inhibitors

Derivatives of 2-chloroquinoline have been investigated as potential inhibitors of viral cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[11] These enzymes are essential for viral replication, making them attractive drug targets. The chloroquinoline scaffold can be functionalized to create non-peptide molecules that bind to the active site of these proteases, potentially leading to inhibition.[11]

[Click to download full resolution via product page](#)

Caption: Mechanism of viral inhibition by targeting essential cysteine proteases.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of **2-Chloro-4-(trifluoromethyl)quinoline** with an arylboronic acid to form a 2-aryl derivative.

- To a reaction vessel (e.g., a microwave vial), add **2-Chloro-4-(trifluoromethyl)quinoline** (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), a suitable base such as K_2CO_3 or Cs_2CO_3 (2.0–3.0 eq), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2–5 mol%).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/ H_2O or toluene/ethanol/ H_2O).
- Seal the vessel and heat the mixture. The reaction can be run under conventional heating (e.g., 80–110 °C) or in a microwave reactor for faster reaction times.

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic phase with water and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to isolate the 2-aryl-4-(trifluoromethyl)quinoline product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-chloro-4-(trifluoromethyl)quinoline 97 2806-29-3 [sigmaaldrich.com]
- 2. 2-Chloro-4-(trifluoromethyl)quinoline | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2806-29-3 CAS MSDS (2-CHLORO-4-(TRIFLUOROMETHYL)QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-chloro-4-(trifluoromethyl)quinoline 97 2806-29-3 [sigmaaldrich.com]
- 6. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]
- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-(trifluoromethyl)quinoline CAS number 2806-29-3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351144#2-chloro-4-trifluoromethyl-quinoline-cas-number-2806-29-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com